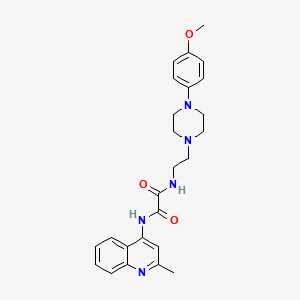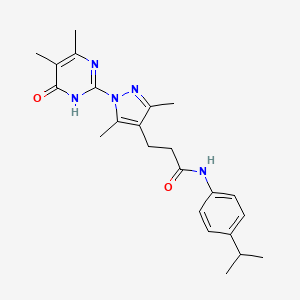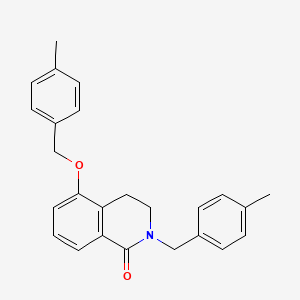
N,N-Bis(3-fluorobenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(3-fluorobenzyl)ethanamine is a specialty chemical with the CAS number 1417794-54-7 . It is used in various chemical reactions and can be procured from chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H17F2N, and it has a molecular weight of 261.31 . A similar compound, N-(3-fluorobenzyl)ethanamine, has the molecular formula C9H12FN and a molecular weight of 153.197 .Mécanisme D'action
FLEA acts as a serotonin and norepinephrine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This is similar to the mechanism of action of other antidepressant drugs, such as SSRIs. However, FLEA has been shown to have a lower affinity for serotonin and norepinephrine transporters compared to other antidepressants, which may contribute to its lower side effect profile.
Biochemical and Physiological Effects:
FLEA has been shown to increase extracellular levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to increase dopamine release in the nucleus accumbens, which may contribute to its potential use in treating addiction. However, more research is needed to fully understand the biochemical and physiological effects of FLEA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FLEA in lab experiments is its potential as a therapeutic agent for various medical conditions. It has been shown to have fewer side effects compared to other antidepressants, which may make it a more attractive option for patients. However, one limitation of using FLEA in lab experiments is its limited availability and high cost. It is also important to ensure the purity of the compound, as impurities may affect the results of experiments.
Orientations Futures
There are several future directions for research on FLEA. One direction is to further explore its potential as a therapeutic agent for various medical conditions, such as depression, anxiety, and addiction. Another direction is to study its mechanism of action in more detail, to better understand its biochemical and physiological effects. Additionally, more research is needed to determine the optimal dosage and administration of FLEA for therapeutic use. Finally, more studies are needed to ensure the safety and efficacy of FLEA before it can be used clinically.
Méthodes De Synthèse
FLEA can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl chloride with ethylene diamine. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
FLEA has been studied for its potential use in treating various medical conditions such as depression, anxiety, and addiction. It has been shown to have a similar mechanism of action as other antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs), but with fewer side effects. FLEA has also been studied for its potential use in treating cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.
Safety and Hazards
Propriétés
IUPAC Name |
N,N-bis[(3-fluorophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N/c1-2-19(11-13-5-3-7-15(17)9-13)12-14-6-4-8-16(18)10-14/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFUOOQAEJFOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)F)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2883586.png)
![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-nitrobenzamide](/img/structure/B2883587.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2883593.png)

![[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2883597.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2883599.png)
![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883600.png)
![Trimethyl-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]azanium;iodide](/img/structure/B2883601.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2883603.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2883608.png)
